2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Catalog No.
S682147
CAS No.
68716-49-4
M.F
C12H16BBrO2
M. Wt
282.97 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxab...

CAS Number

68716-49-4

Product Name

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

IUPAC Name

2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Molecular Formula

C12H16BBrO2

Molecular Weight

282.97 g/mol

InChI

InChI=1S/C12H16BBrO2/c1-11(2)12(3,4)16-13(15-11)9-5-7-10(14)8-6-9/h5-8H,1-4H3

InChI Key

AZCNDGAXOZWQPV-UHFFFAOYSA-N

SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Br

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)Br

Synthesis and Applications in Organic Chemistry:

-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Bromophenylboronic acid pinacol ester, is an organoboron compound commonly used as a building block in organic synthesis. Its structure features a pinacol ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) bound to a 4-bromophenyl group. The pinacol ester moiety acts as a protecting group for the boronic acid, making it stable and air-tolerant, while the bromophenyl group serves as a reactive site for various coupling reactions.

This compound finds applications in the synthesis of diverse organic molecules, including:

  • Pharmaceuticals: 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic applications. For instance, it can be employed in the development of new drugs for cancer, neurodegenerative diseases, and infectious diseases [].
  • Functional Materials: The compound can be incorporated into the design of functional materials with specific properties. Its applications in this field include the development of organic light-emitting diodes (OLEDs), organic solar cells, and catalysts.

Suzuki-Miyaura Coupling Reactions:

-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is particularly valuable in Suzuki-Miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction widely used in organic synthesis. In this reaction, the carbon-boron bond of the pinacol ester reacts with another organic molecule containing a leaving group (e.g., chloride, bromide) to form a new carbon-carbon bond. This versatility allows for the efficient construction of complex organic molecules with diverse functionalities.

Additional Research Areas:

Beyond its applications in organic synthesis, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is also being explored in other research areas, such as:

  • Material Science: The compound is being investigated for its potential use in the development of new materials with desired properties, such as self-healing polymers and conductive materials.
  • Biomedical Research: Studies are ongoing to explore the potential applications of this compound in drug delivery and bioimaging.

2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing organic compound characterized by its unique dioxaborolane structure. Its molecular formula is C₁₂H₁₆BBrO₂, and it has a molecular weight of approximately 282.97 g/mol. The compound features a bromophenyl group, which enhances its reactivity in various chemical transformations. The dioxaborolane moiety contributes to its stability and solubility in organic solvents, making it a valuable reagent in synthetic chemistry.

While there is no extensive data on the specific hazards of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, some general safety precautions should be followed when handling it:

  • Wear gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Avoid contact with skin, eyes, and clothing.
  • Dispose of waste according to local regulations.

  • Suzuki-Miyaura Coupling: This compound can be utilized as a boron source in Suzuki-Miyaura cross-coupling reactions, allowing for the formation of biaryl compounds from aryl halides and arylboron species .
  • Nucleophilic Substitution: The bromine atom in the phenyl group can undergo nucleophilic substitution reactions, facilitating the introduction of various nucleophiles .
  • Formation of Boronic Acids: Upon hydrolysis, 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can yield the corresponding boronic acid derivative, which has further applications in organic synthesis .

Several methods exist for synthesizing 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

  • From Boronic Acid and Pinacol: A straightforward method involves reacting 4-bromophenylboronic acid with pinacol in acetonitrile under mild conditions. This reaction yields the desired dioxaborolane with high efficiency .
    text
    4-Bromophenylboronic acid + Pinacol → 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • Lithiation Method: Another approach involves lithiation of 4-bromophenyl compounds followed by reaction with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxoborolane in tetrahydrofuran at low temperatures .

The applications of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane extend across various fields:

  • Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules through cross-coupling reactions.
  • Material Science: The compound can be used to develop new materials with specific electronic or optical properties due to its unique structural characteristics.
  • Pharmaceutical Chemistry: Its derivatives may be explored for potential therapeutic applications owing to their biological activity.

Several compounds share structural similarities with 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane:

Compound NameMolecular FormulaUnique Features
2-(2-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₂H₁₆BBrO₂Different bromine position affects reactivity and selectivity in reactions .
2-(Phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolaneC₁₂H₁₈B O₂Lacks bromine substitution; used as a simpler coupling agent .
2-(Ferrocenylphenyl)-4,4,5,5-tetramethyl-1,3,dioxaborolaneC₂₂H₂₅BFeO₂Incorporates ferrocene moiety; exhibits unique electronic properties .

These comparisons highlight the uniqueness of 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in terms of its reactivity and potential applications across various fields.

Wikipedia

4-Bromophenylboronic acid pinacol ester

Dates

Modify: 2023-08-15

Explore Compound Types